fmoc-Asparaginol
Description
Contextualization of Asparaginol (B3061057) as a Chiral Amino Alcohol Building Block
Asparaginol is a chiral amino alcohol, meaning it contains both an amine (-NH2) and an alcohol (-OH) functional group, as well as a stereocenter. iris-biotech.desciengine.com This structure makes it a valuable building block in synthetic chemistry for several reasons. sciengine.com Derived from the proteinogenic amino acid asparagine, asparaginol provides a scaffold with specific stereochemistry, which is often essential for the biological activity of the final target molecule. researchgate.net
The presence of both an amine and a primary alcohol allows for differential functionalization, enabling its incorporation into a variety of molecular architectures, including peptide analogs (peptidomimetics), chiral ligands for asymmetric catalysis, and complex natural products. iris-biotech.desciengine.comnih.gov The synthesis of chiral β-amino alcohols like asparaginol is an active area of research, with various methods developed to produce these compounds efficiently from readily available starting materials. westlake.edu.cn
Fundamental Role of the Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Amino Acid Chemistry
The fluorenylmethoxycarbonyl (Fmoc) group is a temporary protecting group for amines, playing a fundamental role in modern peptide synthesis. ontosight.aialtabioscience.com Introduced by Carpino and Han in the 1970s, it has become a cornerstone of solid-phase peptide synthesis (SPPS). total-synthesis.compeptide.com
In SPPS, amino acids are added sequentially to a growing peptide chain anchored to a solid resin support. altabioscience.com To ensure the correct sequence and prevent unwanted side reactions, the reactive alpha-amino group of the incoming amino acid must be temporarily blocked or "protected." altabioscience.com The Fmoc group serves this purpose effectively. ontosight.ai It is attached to the amino group of an amino acid, rendering it unreactive during the peptide bond formation step. youtube.com After the amino acid has been successfully coupled to the peptide chain, the Fmoc group is removed in a separate step, revealing the free amine which can then react with the next protected amino acid in the sequence. wikipedia.org This cycle of coupling and deprotection is repeated to build the desired peptide. iris-biotech.de
Properties of Fmoc-Asparaginol:
| Property | Value |
|---|---|
| Synonyms | Fmoc-L-Aspartimol(OtBu), Fmoc-Asp(OtBu)-ol |
| CAS Number | 133565-45-4 |
| Molecular Formula | C23H27NO5 |
| Molecular Weight | 397.5 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 94 - 103 °C |
Data sourced from Chem-Impex. chemimpex.com
Principles of Base-Labile Protection and Orthogonality
The success of the Fmoc group in peptide synthesis is largely due to two key principles: base-labile protection and orthogonality. iris-biotech.depeptide.com
Base-Labile Protection: The Fmoc group is specifically designed to be stable under the conditions required for peptide coupling but easily removed by a base. wikipedia.org Typically, a solution of a secondary amine, such as 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF), is used to cleave the Fmoc group. total-synthesis.comwikipedia.org The reaction proceeds via a β-elimination mechanism, which is rapid and efficient. chempep.com This mild deprotection condition is a significant advantage over older methods that required harsh acids. iris-biotech.denih.gov The cleavage by-product, dibenzofulvene, can be monitored by UV spectroscopy, allowing for real-time tracking of the deprotection reaction. wikipedia.orgchempep.com
Orthogonality: In the context of chemical synthesis, orthogonality refers to the ability to remove one type of protecting group in the presence of others without affecting them. peptide.commasterorganicchemistry.com Fmoc-based strategy is a truly orthogonal system. iris-biotech.de The N-terminal Fmoc group is base-labile, while the protecting groups used for the side chains of reactive amino acids (like asparagine, aspartic acid, or lysine) are acid-labile (e.g., tert-butyl or trityl groups). peptide.comsigmaaldrich.com This means the Fmoc group can be removed at every cycle of the synthesis with a base, while the side-chain protecting groups remain intact. peptide.com These side-chain protectors are only removed at the very end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). altabioscience.comiris-biotech.de This orthogonal scheme prevents unwanted side reactions and is crucial for the successful synthesis of complex peptides and modified molecules. iris-biotech.depeptide.com
Comparison of Common Amine Protecting Groups:
| Protecting Group | Abbreviation | Cleavage Condition |
|---|---|---|
| Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |
| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenation |
This table illustrates the principle of orthogonality, where different groups can be removed under distinct chemical conditions. masterorganicchemistry.com
Historical Development and Evolution of this compound in Synthetic Strategies
The development of this compound is intrinsically linked to the broader evolution of solid-phase peptide synthesis (SPPS). Following Bruce Merrifield's pioneering work on SPPS in 1963, which initially utilized the acid-labile Boc protecting group, the search for milder and more versatile methods continued. peptide.comresearchgate.net
The introduction of the base-labile Fmoc group by Carpino and Han in 1970 was a major breakthrough. peptide.com By 1978, Meienhofer and coworkers developed the full Fmoc/tBu strategy, which demonstrated the power of an orthogonal protection scheme using the Fmoc group for temporary N-terminal protection and acid-labile t-butyl-based groups for side-chain protection. peptide.com This strategy avoided the use of harsh acids like hydrogen fluoride (B91410) (HF) required in Boc chemistry, making the synthesis process more compatible with sensitive or modified amino acids. iris-biotech.denih.gov
The industrialization and widespread adoption of Fmoc chemistry led to a significant improvement in the quality and availability of Fmoc-protected amino acid derivatives. nih.gov This included not only the standard proteinogenic amino acids but also non-standard building blocks like amino alcohols. The synthesis of this compound and its side-chain protected derivatives, such as Nα-Fmoc-Nγ-tert-butyl-L-asparaginol, became essential for chemists wanting to incorporate asparaginol units into synthetic peptides and peptidomimetics using the robust and automated Fmoc-SPPS methodology. chemimpex.com The use of a side-chain protecting group on the asparaginol, such as trityl (Trt) or tert-butyl (tBu), prevents side reactions like aspartimide formation, a notorious problem during Fmoc-SPPS, especially in sequences containing aspartic acid or asparagine. nih.govsigmaaldrich.com
Overview of Research Trajectories for this compound in Academic Disciplines
This compound and its derivatives are utilized across several research areas due to their unique structural features.
Medicinal Chemistry and Drug Development : The compound is a valuable building block in the synthesis of peptidomimetics. chemimpex.com By replacing a standard amino acid with an asparaginol residue, researchers can modify the structure of a peptide to improve its stability against enzymatic degradation, enhance its bioavailability, or alter its binding affinity to a biological target. These modified peptides are crucial in the development of new therapeutics. chemimpex.com
Biotechnology and Protein Engineering : Researchers use this compound to introduce specific modifications into proteins or peptides to study their structure and function. chemimpex.com The incorporation of non-standard building blocks can help probe protein-protein interactions or serve as a handle for attaching other molecules, such as fluorescent tags or drug conjugates. chemimpex.com
Materials Science : The self-assembling properties of peptides are being explored for the creation of novel biomaterials. The inclusion of modified building blocks like asparaginol can influence these self-assembly processes, leading to new materials with unique properties for applications in nanotechnology and tissue engineering.
Analytical Chemistry : As a well-defined chemical standard, this compound and related compounds can aid in the development and validation of analytical methods for detecting and quantifying amino acids and peptides. chemimpex.com
The continued advancements in synthetic methodologies, particularly in Fmoc-SPPS, ensure that this compound will remain a relevant and important tool for researchers pushing the boundaries of chemical synthesis and its applications. semanticscholar.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c20-18(23)9-12(10-22)21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,22H,9-11H2,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVDQIGBMJCGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc Asparaginol and Its Derivatives
Utilization of Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl)
Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is a classical and highly reactive reagent for the Fmoc protection of amines. total-synthesis.com The reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution, such as sodium bicarbonate or sodium carbonate, in a solvent like dioxane or dimethylformamide (DMF). total-synthesis.comresearchgate.net The mechanism involves the nucleophilic attack of the deprotonated amino group of asparaginol (B3061057) on the carbonyl carbon of Fmoc-Cl, leading to the formation of the Nα-Fmoc-asparaginol and hydrochloric acid, which is neutralized by the base. total-synthesis.com
While effective, the high reactivity of Fmoc-Cl can sometimes lead to side reactions. It is also sensitive to moisture and heat, requiring careful handling and storage. total-synthesis.com Anhydrous conditions using a base like pyridine (B92270) in a solvent such as dichloromethane (B109758) can also be employed. total-synthesis.com
Application of 9-Fluorenylmethylsuccinimidyl Carbonate (Fmoc-OSu)
Application of 9-Fluorenylmethylsuccinimidyl Carbonate (Fmoc-OSu)
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) is a widely used and often preferred alternative to Fmoc-Cl for the Nα-Fmoc protection of amino acids, including asparaginol. total-synthesis.com This reagent is an activated carbonate that reacts with the amino group under mild basic conditions, similar to those used for Fmoc-Cl. medchemexpress.com A key advantage of Fmoc-OSu is its increased stability compared to Fmoc-Cl, which makes it easier to handle and can lead to cleaner reactions with fewer side products. total-synthesis.comenamine.net
The reaction with Fmoc-OSu is known to have a lower propensity for the formation of undesired oligopeptide byproducts that can sometimes occur during the Fmoc protection of amino acids. total-synthesis.com The reaction conditions are generally mild and controllable, contributing to its popularity in modern peptide synthesis. The process typically involves dissolving the amino acid in a mixed solution of water and a base like sodium bicarbonate, followed by the slow addition of Fmoc-OSu.
Examination of Alternative Reagents for Fmoc Installation
Beyond Fmoc-Cl and Fmoc-OSu, other reagents have been developed for the introduction of the Fmoc group, each with its own set of advantages and applications. These alternatives aim to improve reaction efficiency, reduce side reactions, or offer different reactivity profiles.
Fmoc-OBt (1-(9-Fluorenylmethyloxycarbonyloxy)benzotriazole): This reagent is another activated ester of the Fmoc group and can be used for the Nα-protection of amino acids. total-synthesis.com
Fmoc-N3 (9-Fluorenylmethyl Azide): While effective, the use of azide (B81097) derivatives can be limited due to their potentially explosive nature, especially on a large scale. luxembourg-bio.com
Oxime Carbonates: Novel Fmoc-oxime reagents have been developed as stable, highly reactive crystalline materials that can afford Fmoc-amino acids in high yields with minimal contaminants. luxembourg-bio.com
The selection of a suitable reagent for Fmoc installation depends on various factors, including the specific substrate, desired reaction conditions, and scale of the synthesis.
Applications of Fmoc Asparaginol in Advanced Organic and Peptide Synthesis
Primary Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-asparaginol, and more commonly its parent amino acid derivative Fmoc-L-asparagine(Trityl)-OH, serves as a fundamental building block in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). altabioscience.commedchemexpress.com This methodology allows for the stepwise assembly of amino acids on a solid resin support to construct peptides. bachem.com The Fmoc group provides temporary protection for the α-amino group, while the trityl (Trt) group on the side chain amide of asparagine prevents undesirable side reactions. altabioscience.compeptide.com The use of side-chain protecting groups like Trt is crucial for preventing the dehydration of the amide side chain to a nitrile during the activation step of the amino acid, particularly when using carbodiimide (B86325) reagents. peptide.comscite.ai Furthermore, derivatives like Fmoc-Asn(Trt)-OH exhibit good solubility in standard organic solvents used in peptide synthesis, such as dimethylformamide (DMF), which facilitates the coupling reactions. peptide.compeptide.com
The Fmoc/tBu strategy is a widely adopted method in SPPS. beilstein-journals.org It relies on the acid-labile tert-butyl (tBu) group for the protection of side chains and the base-labile Fmoc group for the Nα-amino group. beilstein-journals.org This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle of the synthesis without affecting the side-chain protecting groups or the linkage of the peptide to the resin. nih.gov
Integration into Automated Peptide Synthesis Protocols
The principles of Fmoc-SPPS have been successfully integrated into automated peptide synthesizers, which enable the efficient and reproducible production of peptides. beilstein-journals.orgaurorabiomed.com These automated systems perform the repetitive cycles of deprotection, washing, and coupling required for peptide chain elongation. beilstein-journals.orguci.edu The use of Fmoc chemistry is particularly advantageous for automation because the release of the fluorene (B118485) group during deprotection has a strong UV absorbance, which can be used to monitor the progress of the synthesis in real-time. bachem.comnih.gov
Analysis of Coupling Efficiency and Reaction Kinetics in Asparaginol (B3061057) Incorporation
The incorporation of asparagine residues can present challenges. Side-chain unprotected Fmoc-Asn-OH has poor solubility and its coupling can be slow. peptide.comnih.gov Studies have shown that using side-chain protected derivatives like Fmoc-Asn(Mbh)-OH and Fmoc-Asn(Tmob)-OH with coupling reagents like BOP results in rapid and clean coupling. nih.gov However, these protecting groups can lead to side reactions during the final cleavage from the resin. nih.gov
The kinetics of the coupling reaction are also important. For most activators, crude purities of a model peptide were found to be high regardless of the coupling time, suggesting that the reactions are often complete within a short period. luxembourg-bio.com However, for some challenging sequences or with certain activators, incomplete coupling can occur, leading to deletion sequences in the final product. iris-biotech.deluxembourg-bio.com Monitoring the reaction progress using techniques like the Kaiser test or by analyzing the UV absorbance of the Fmoc group can help ensure complete coupling. iris-biotech.deresearchgate.net
Addressing and Mitigating Side Reactions in Fmoc-SPPS Involving Asparagine Residues
A significant challenge in the synthesis of peptides containing asparagine is the formation of aspartimide, a cyclic imide byproduct. nih.govbiotage.com This side reaction is particularly problematic as it is mass-neutral and can be difficult to separate from the desired peptide. biotage.com Aspartimide formation can occur at any point after the asparagine residue has been incorporated into the peptide chain. biotage.com
Comprehensive Strategies for Aspartimide Formation Control
Aspartimide formation is a major side reaction in Fmoc-based SPPS, especially when the peptide sequence contains an aspartic acid residue followed by a small amino acid like glycine (B1666218). peptide.comiris-biotech.de The reaction is initiated by the basic conditions used for Fmoc deprotection, leading to a cyclization reaction between the backbone amide nitrogen and the side-chain carboxyl group. iris-biotech.deulisboa.pt This can result in a mixture of byproducts, including α- and β-aspartyl peptides and their piperidide adducts, which can be difficult to purify. peptide.comiris-biotech.de
Several strategies have been developed to minimize or eliminate aspartimide formation. One common approach is to modify the Fmoc deprotection conditions. biotage.com
The choice of the base used for Fmoc deprotection significantly influences the extent of aspartimide formation. Piperidine (B6355638), the most common deprotection reagent, is a strong base that can promote this side reaction. iris-biotech.denih.gov
Here's a breakdown of how different reagents and modifiers can impact aspartimide formation:
| Reagent/Modifier | Effect on Aspartimide Formation | Notes |
| Piperidine (20% in DMF) | Can lead to significant aspartimide formation. google.com | The standard, but often problematic, deprotection reagent. |
| Piperazine (B1678402) | Generally reduces aspartimide formation compared to piperidine. nih.govgoogle.combiotage.com | A weaker base, but may require longer reaction times or microwave assistance for complete deprotection. google.comresearchgate.net |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Exacerbates aspartimide formation. rsc.orgresearchgate.net | A strong, non-nucleophilic base that should be used with caution in sequences prone to this side reaction. researchgate.net |
| Hydroxybenzotriazole (HOBt) | Adding 0.1 M HOBt to the piperidine solution can significantly reduce aspartimide formation. nih.govgoogle.combiotage.com | HOBt is explosive in its anhydrous state and is now sold wetted, which can introduce water. biotage.com |
| Oxyma Pure | Adding 1 M Oxyma Pure to the piperidine solution has been shown to reduce aspartimide-related impurities. nih.govgoogle.com | An effective additive for suppressing base-driven side reactions. |
| Formic Acid | Adding a small amount to the piperidine deprotection reagent can suppress aspartimide formation. peptide.comrsc.org | Helps to lower the basicity of the deprotection solution. |
Research has shown that using piperazine instead of piperidine can lead to a reduction in aspartimide-related side products. google.comresearchgate.net The addition of acidic modifiers like HOBt or Oxyma to the deprotection solution has also proven effective in mitigating this side reaction. nih.govgoogle.com For instance, in the synthesis of a model peptide, the level of aspartimide-related impurities was reduced from 44% to 15% by adding 1 M Oxyma Pure to the deprotection solution. nih.gov
Another effective strategy to combat aspartimide formation is the use of modified asparagine derivatives with bulky side-chain protecting groups. biotage.comiris-biotech.de These bulky groups sterically hinder the cyclization reaction that leads to the imide.
Here's a summary of some modified asparagine derivatives and their effectiveness:
| Modified Asparagine Derivative | Protecting Group | Efficacy in Suppressing Aspartimide Formation |
| Fmoc-Asn(Mmt)-OH | Monomethoxytrityl (Mmt) | Offers good protection and improved solubility over Trt derivatives. sigmaaldrich.com |
| Fmoc-Asn(Dmcp)-OH | 1-Cyclopropyl-1-methylethyl (Dmcp) | Provides enhanced solubility and faster coupling compared to Trt derivatives. alfa-chemistry.com |
| Fmoc-Asp(OMpe)-OH | 3-Methylpent-3-yl (Mpe) | Shows significant improvement in reducing aspartimide formation. researchgate.net |
| Fmoc-Asp(OPhp)-OH | Phenyl (Php) | Significantly more effective in preventing aspartimide formation compared to other derivatives. google.com |
| Fmoc-Asp(cyanosulfurylide) | Cyanosulfurylide (CSY) | Completely suppresses aspartimide formation and offers enhanced solubility. iris-biotech.deiris-biotech.de |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | 2,4-Dimethoxybenzyl (Dmb) on the following glycine | A dipeptide building block that effectively masks the amide nitrogen to prevent cyclization. iris-biotech.de |
The use of sterically demanding protecting groups on the aspartic acid side chain, such as 3-methylpent-3-yl (Mpe), has demonstrated a significant reduction in aspartimide formation. biotage.comresearchgate.net More recently, derivatives like Fmoc-Asp(OPhp)-OH and those with a cyanosulfurylide (CSY) protecting group have shown even greater efficacy, with the latter reported to completely suppress the side reaction. iris-biotech.degoogle.comiris-biotech.de Additionally, the use of dipeptide building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where a 2,4-dimethoxybenzyl (Dmb) group protects the backbone amide nitrogen of the subsequent glycine residue, provides complete protection against aspartimide formation. nih.govpeptide.comiris-biotech.de
Role of Additives and Scavengers in Enhancing Peptide Purity
During the final step of solid-phase peptide synthesis (SPPS), known as cleavage, the synthesized peptide is detached from the resin support, and all side-chain protecting groups are removed. thermofisher.com This process, typically conducted in a strong acid like trifluoroacetic acid (TFA), generates highly reactive cationic species. thermofisher.com These cations can cause unwanted modifications to sensitive amino acid residues within the peptide chain, leading to impurities.
To mitigate these side reactions, "scavengers" are added to the cleavage cocktail. thermofisher.com These are nucleophilic compounds that trap the reactive cations before they can damage the peptide. thermofisher.comthermofisher.com The choice of scavengers is dictated by the amino acid composition of the peptide. thermofisher.com For peptides containing sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), a carefully selected scavenger mixture is essential for obtaining a high-purity product.
Commonly used scavengers and their primary functions are detailed below:
| Scavenger | Target of Protection / Function | Reference(s) |
| Water (H₂O) | Reduces tert-butylation artifacts by protonating liberated t-butyl cations. acs.org | acs.org |
| Triisopropylsilane (TIS) | A versatile scavenger that effectively reduces trityl and other carbocations. acs.org | acs.org |
| 1,2-Ethanedithiol (B43112) (EDT) | Protects Cysteine residues and helps prevent reattachment of the peptide to the resin. researchgate.net | researchgate.net |
| Thioanisole | Scavenges reactive species generated during the removal of protecting groups like Pmc or Pbf from Arginine. thermofisher.com | thermofisher.com |
| Phenol | Acts as a scavenger for various carbocations. thermofisher.com | thermofisher.com |
The use of a pre-formulated cleavage cocktail, such as Reagent K or Reagent B, which contains a mixture of scavengers, is often recommended for peptides with multiple sensitive residues. thermofisher.compeptide.com These cocktails are designed to provide broad-spectrum protection against various side reactions, thereby enhancing the purity of the final peptide. thermofisher.com
Prevention of Side-Chain Amide Dehydration during Carboxyl Activation
A significant challenge when incorporating asparagine residues into a peptide is the dehydration of the side-chain amide group. journals.co.zanih.gov During the carboxyl activation step, which is necessary to form the peptide bond, the amide side chain can be converted into a nitrile (β-cyanoalanine). nih.govcapes.gov.br This irreversible side reaction leads to a modified peptide that is difficult to separate from the desired product. nih.gov
The use of this compound, where the carboxyl group is reduced to a primary alcohol, inherently avoids this specific problem as there is no carboxyl group to activate in the traditional sense for peptide bond formation. However, the principle of protecting the asparagine side chain is a cornerstone of modern peptide synthesis. For standard Fmoc-asparagine, side-chain protection is crucial. thermofisher.com
Several strategies have been developed to prevent this dehydration:
Side-Chain Protection: The most effective method is to use an asparagine derivative with a protecting group on the side-chain amide. The trityl (Trt) group is widely recommended because it provides excellent protection and is easily removed during the final TFA cleavage. thermofisher.comnih.gov Other groups like 2,4,6-trimethoxybenzyl (Tmob) have also been used but can generate reactive species that require specific scavengers. nih.govcapes.gov.brgoogle.com
Choice of Coupling Reagent: The risk of dehydration is higher with certain activation methods. Using carbodiimide reagents like DCC in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can lead to nitrile formation. nih.gov In contrast, using pre-formed active esters, such as pentafluorophenyl (Pfp) esters of Fmoc-Asn, can yield a homogeneous peptide with minimal dehydration. nih.govcapes.gov.br
Studies have shown that coupling Fmoc-Asn(Trt)-OH with a BOP-mediated activation proceeds rapidly and without dehydration side reactions. nih.govcapes.gov.br
Strategies to Minimize Alkylation of Tryptophan Residues in Concomitant Cleavage
The indole (B1671886) side chain of tryptophan is highly susceptible to alkylation by carbocations generated during TFA cleavage. thermofisher.com These cations can originate from the cleavage of t-butyl-based protecting groups (e.g., from Asp, Glu, Ser) or from protecting groups on other residues like Arginine (Pbf, Pmc). researchgate.netiris-biotech.de Even the resin linker itself can be a source of alkylating agents. researchgate.netresearchgate.net
When a peptide sequence contains both asparaginol and tryptophan, protecting the tryptophan residue is critical. The side-chain protecting groups used for asparagine, such as Mbh or Tmob, can themselves generate carbonium ions upon cleavage that readily alkylate tryptophan. nih.govcapes.gov.br
Effective strategies to prevent tryptophan alkylation include:
Indole Nitrogen Protection: Using Fmoc-Trp(Boc)-OH is the most effective strategy. peptide.com The Boc group on the indole nitrogen protects it from electrophilic attack. During cleavage, the t-butyl moiety is removed first, leaving an indole-carboxy intermediate that shields the tryptophan sidechain from alkylation. peptide.com
Optimized Scavenger Cocktails: The addition of specific scavengers is crucial. Thioanisole and 1,2-ethanedithiol (EDT) are effective at trapping the reactive species released from arginine protecting groups. thermofisher.comsigmaaldrich.com A common cleavage mixture for tryptophan-containing peptides is TFA/TIS/H₂O/EDT.
Research has demonstrated that while alkylation can be reduced by adding scavengers, the most reliable method for obtaining a pure peptide containing both asparagine and tryptophan involves using side-chain protected derivatives for both amino acids, such as Fmoc-Asn(Trt)-OH and Fmoc-Trp(Boc)-OH. thermofisher.comnih.govpeptide.com
Control of Racemization during Asparaginol Coupling
Racemization, or epimerization, is the conversion of an L-amino acid into its D-isomer during the peptide coupling step. mdpi.comnih.gov This is a critical issue as it can alter the peptide's structure and biological activity, and the resulting diastereomers are often very difficult to separate. mdpi.com Epimerization typically occurs when the carboxyl group of the amino acid is activated, proceeding through an oxazolone (B7731731) intermediate. mdpi.com
While this compound's primary alcohol is not activated in the same way as a carboxylic acid for standard peptide bond formation, the principles of controlling racemization are paramount when coupling to the asparaginol moiety or when creating peptide bonds in sequences that contain it.
Key factors and methods to control racemization include:
Coupling Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or its aza-analogue, HOAt, is highly effective at suppressing racemization. peptide.combachem.comgoogle.com These additives react with the activated amino acid to form an active ester that is less prone to epimerization than other activated species. bachem.com
Choice of Coupling Reagent: Uronium/aminium salt-based reagents like HBTU and HATU are popular for their high efficiency, but they require a base (like DIPEA) that can promote racemization. bachem.comchempep.com For residues particularly prone to racemization, such as Cysteine or Histidine, using a carbodiimide like DIC in combination with HOBt under base-free conditions is a preferred method. bachem.comnih.gov
Base Selection: The choice and amount of base used are critical. Highly hindered bases like collidine are sometimes recommended over DIPEA to minimize racemization with certain amino acids. chempep.comnih.gov
Temperature: Lowering the reaction temperature can help suppress epimerization. u-tokyo.ac.jp
The following table summarizes common coupling reagents and additives used to minimize racemization.
| Coupling Reagent/Additive | Key Feature | Notes | Reference(s) |
| DIC/HOBt | Base-free conditions possible, minimizing racemization. | Still one of the best methods for sensitive residues like Cys. | bachem.com |
| HATU/HOAt | Highly efficient coupling. | HOAt is a superior additive to HOBt for suppressing racemization. | bachem.comgoogle.com |
| HBTU/HOBt | Popular and effective uronium salt reagent. | Requires careful control of base to avoid epimerization. | bachem.comchempep.com |
| Collidine | Hindered base. | Can minimize racemization compared to DIPEA for certain couplings. | chempep.comnih.gov |
Utilization in Fragment Condensation and Segment Coupling Methodologies
Fragment condensation is a powerful strategy for synthesizing very long peptides or proteins. cblpatras.gr Instead of adding amino acids one by one (stepwise synthesis), this method involves the synthesis of several smaller peptide fragments, which are then purified and joined together in solution or on a solid support. cblpatras.grnih.gov
This compound can be incorporated into fragments intended for this approach. The synthesis of protected peptide fragments using Fmoc chemistry is well-established. nih.gov A key advantage of this method is that each fragment can be synthesized and purified to a high degree, which simplifies the purification of the final, much larger peptide. cblpatras.gr
The process typically involves:
Synthesizing protected peptide fragments (which may contain this compound) on a highly acid-sensitive resin, such as 2-chlorotrityl chloride resin. cblpatras.gr
Cleaving the fragments from the resin under very mild conditions that leave the side-chain protecting groups (like tBu, Trt, Boc) intact. cblpatras.grnih.gov
Coupling these purified, protected fragments together to assemble the final peptide. cblpatras.gr
This hybrid solid-phase/solution-phase approach has been used successfully in the commercial-scale production of complex peptides. cblpatras.gr
Synthesis of Pseudopeptide Analogues and Peptidomimetics Containing Asparaginol Moieties
Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified backbones. nih.gov These modifications are designed to improve properties like metabolic stability (resistance to protease degradation) and bioavailability. nih.govuniv-rennes1.fr
The incorporation of an asparaginol residue, with its reduced amide bond (CH₂-NH instead of CO-NH), is a form of backbone modification that creates a pseudopeptide. This compound is a direct precursor for introducing such moieties. These analogues are of great interest in medicinal chemistry as they can retain the biological activity of the parent peptide while exhibiting improved therapeutic characteristics. beilstein-journals.org
The synthesis of these peptidomimetics often follows Fmoc-based solid-phase protocols, where this compound and other modified building blocks, such as aza-amino acids, can be incorporated into a peptide sequence alongside standard amino acids. univ-rennes1.frkirj.ee This allows for the creation of "mixed" peptidomimetics with tailored properties. univ-rennes1.fr
Role of Fmoc Asparaginol in Advanced Biomedical and Biotechnological Research
Contributions to the Design and Synthesis of Peptide-Based Bioconjugates
Fmoc-Asparaginol is a valuable asset in the field of bioconjugation, where different molecules are linked to create novel constructs with combined functionalities. Its primary role is as a protected amino acid derivative in solid-phase peptide synthesis (SPPS), the most common method for chemically producing peptides. nih.govsemanticscholar.org The Fmoc group serves as a temporary shield for the amino group of asparaginol (B3061057). broadpharm.com This protection is stable under many reaction conditions but can be removed cleanly using a mild base, typically piperidine (B6355638). nih.govbroadpharm.com This orthogonality allows for the selective formation of peptide bonds at specific positions in a growing peptide chain. beilstein-journals.org
The use of this compound, and its side-chain protected variants like Fmoc-Asn(Trt)-OH, is critical for incorporating asparagine residues into custom-designed peptides. sigmaaldrich.com These peptides can then be conjugated to other molecules, such as drugs, fluorescent dyes, or nanoparticles, to create targeted therapeutic agents or diagnostic tools. chemimpex.comnumberanalytics.com The specific structure of this compound facilitates the creation of complex bioconjugates by allowing its integration into various biomolecules, which can improve properties like bioavailability and targeted delivery. chemimpex.com The ability to synthesize peptides with precise sequences is fundamental to producing bioconjugates where the peptide portion acts as a specific linker, a targeting moiety, or a bioactive component. chemimpex.comfrontiersin.org
Exploration in the Development of Drug Delivery Systems
The unique properties of Fmoc-amino acids, including this compound, are being explored for their potential in creating advanced drug delivery systems. chemimpex.comchemimpex.com The inherent ability of the Fmoc group to promote self-assembly is a key driver in this area. beilstein-journals.org Due to the hydrophobic and aromatic nature of the fluorenyl group, Fmoc-amino acids can spontaneously organize into nanostructures like nanofibers, which can then form hydrogels. beilstein-journals.orgmdpi.com These hydrogels are attractive as potential scaffolds for encapsulating and delivering therapeutic agents.
Researchers have developed nanocarriers based on PEGylated Fmoc-amino acid conjugates. nih.gov These structures can form micelles that encapsulate hydrophobic drugs, like the anticancer agent paclitaxel. nih.gov Studies have shown that the specific amino acid conjugated to the Fmoc-PEG structure influences the stability and drug-loading capacity of the resulting nanoparticles, highlighting the importance of the amino acid component in optimizing the delivery system. nih.gov While much of the research in this area has focused on other Fmoc-amino acids like Fmoc-diphenylalanine, the principles apply broadly. mdpi.com The ability of these peptide-based materials to form injectable, biocompatible hydrogels allows for the sustained and controlled release of drugs at a target site, potentially reducing side effects and improving therapeutic outcomes. mdpi.commdpi.com
Application in Protein Modification and Targeted Protein Engineering
This compound plays a role in protein modification and engineering, primarily by enabling the synthesis of specific peptide sequences that can be used to alter or study protein function. chemimpex.comchemimpex.com Protein engineering aims to create proteins with new or enhanced properties, such as improved stability or novel activities. numberanalytics.com By using this compound in SPPS, researchers can build peptides that can be attached to existing proteins. frontiersin.org
One advanced strategy involves using peptide ligases, enzymes that join peptides together. nih.gov For example, asparaginyl peptide ligases can specifically recognize a peptide sequence and attach it to a protein. nih.gov By synthesizing a peptide containing a desired functional group (like a drug or a fluorescent tag) using building blocks like this compound, scientists can then use a ligase to attach this peptide to a target protein in a site-specific manner. nih.gov This approach allows for the creation of precisely modified proteins, such as antibody-drug conjugates or theranostic agents that combine diagnostic and therapeutic functions on a single protein scaffold. nih.govnih.gov This level of control is a significant advancement over less specific chemical modification methods. nih.gov
Design and Elaboration of Biochemical and Molecular Probes
This compound is integral to the synthesis of peptides that form the basis of various biochemical and molecular probes. These probes are tools designed to detect specific molecules or investigate biological processes within complex systems like living cells. nih.gov The versatility of peptide synthesis allows for the incorporation of reporter groups, crosslinkers, and other functionalities into a peptide sequence built with Fmoc-amino acids. chemimpex.comresearchgate.net
Fluorescent probes are essential tools for visualizing cellular structures and processes. nih.govnjit.edu Fmoc-protected amino acids are used as building blocks to construct peptide-based fluorescent probes. tocris.com These probes can be designed to bind to specific targets, and the attached fluorophore allows for their detection using fluorescence microscopy.
An advanced super-resolution imaging technique called PAINT (Point Accumulation for Imaging in Nanoscale Topography) utilizes the transient binding of fluorescently labeled molecules to achieve nanoscale resolution. oni.biooni.bio In DNA-PAINT, a short, fluorescently labeled DNA strand (imager strand) transiently binds to a complementary DNA strand (docking strand) that is attached to the target molecule. nih.govbruker.com The "blinking" effect created by these binding events allows for the precise localization of individual molecules. oni.bio Peptide probes, synthesized using Fmoc-amino acids, can be conjugated to these DNA docking strands to direct them to specific proteins or cellular locations. rsc.org While direct synthesis of PAINT probes using this compound is not explicitly detailed in the search results, the general principle of using Fmoc-amino acids to build the peptide component of such probes is established. tocris.com For example, Fmoc-protected fluorescent amino acids are commercially available for direct incorporation into peptides during SPPS for the preparation of PAINT imaging probes. tocris.com
Understanding protein-protein interactions is fundamental to cell biology. nih.gov Molecular probes designed to investigate these interactions can be synthesized using this compound as a component. chemimpex.com Peptides can be designed to mimic a binding site or to carry a reactive group that can covalently link interacting proteins. thermofisher.com
One approach involves creating photo-crosslinkable probes. nih.gov These probes can be based on a peptide backbone synthesized with Fmoc-amino acids. A photo-reactive amino acid is incorporated into the peptide sequence. When the peptide probe binds to its target protein, it can be activated by light to form a covalent bond with the interacting partner. nih.gov This allows for the capture and subsequent identification of transient or weak protein interactions. thermofisher.com The ability to synthesize custom peptides with precisely placed functional groups, enabled by the Fmoc-SPPS methodology, is crucial for creating these sophisticated molecular tools for proteomics research. nih.govnih.gov
Synthesis of Fluorescently Labeled Probes for Bioimaging Applications (e.g., PAINT imaging)
Investigation of this compound in Biomaterials Science and Self-Assembly (indirect, related to Fmoc group)
The Fmoc group itself, rather than the specific asparaginol residue, is the primary driver of self-assembly behavior in Fmoc-amino acids, making this an indirect but significant aspect of this compound's role in biomaterials science. mdpi.com The hydrophobic and π-stacking interactions between the aromatic fluorenyl rings of Fmoc groups cause these molecules to self-assemble into ordered nanostructures, typically long nanofibers. beilstein-journals.orgmdpi.com
These nanofibers can entangle to form a three-dimensional network that traps water, resulting in the formation of a hydrogel. nih.govresearchgate.net This self-assembly process has been observed for a wide range of Fmoc-amino acids. beilstein-journals.orgrsc.org The resulting hydrogels are of great interest as biomaterials for applications like 3D cell culture and tissue engineering, as they can mimic the fibrous structure of the natural extracellular matrix. nih.govrsc.org Researchers have demonstrated that the mechanical properties and morphology of these hydrogels can be tuned by changing the amino acid component or co-assembling different Fmoc-amino acids. nih.gov For instance, hydrogels made from a doubly Fmoc-protected aspartic acid have been shown to support bone tissue engineering by capturing calcium ions. mdpi.com While these studies often use other amino acids, the underlying principle of Fmoc-driven self-assembly is a key property of this compound that contributes to its utility in the broader field of biomaterials.
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| Alternate Name | Nα-Fmoc-L-Asn-ol | chemimpex.comscbt.com |
| Molecular Formula | C19H20N2O4 | chemimpex.comscbt.comadvancedchemtech.com |
| Molecular Weight | 340.4 g/mol | chemimpex.comscbt.com |
| CAS Number | 260450-76-8 | chemimpex.comadvancedchemtech.com |
| Appearance | Powder | sigmaaldrich.com |
| Melting Point | 177-181 °C | chemimpex.com |
| Storage Temperature | 0-8 °C | sigmaaldrich.comchemimpex.com |
Table 2: Applications of this compound in Research
| Application Area | Specific Use | Key Principle |
| Peptide Bioconjugates | Synthesis of peptides for conjugation to drugs or dyes. | Use as a protected building block in Solid-Phase Peptide Synthesis (SPPS). chemimpex.comchemimpex.com |
| Drug Delivery | Formation of self-assembling hydrogels and micelles for drug encapsulation. | The Fmoc group drives the formation of nanostructures that can carry therapeutic agents. beilstein-journals.orgnih.gov |
| Protein Engineering | Synthesis of peptides for site-specific modification of proteins. | Enables the creation of peptides that can be attached to proteins via enzymatic or chemical ligation. numberanalytics.comnih.gov |
| Biochemical Probes | Construction of fluorescent and crosslinking probes. | Incorporation into peptide sequences that form the backbone of probes for bioimaging and interaction studies. tocris.comnih.gov |
| Biomaterials Science | Formation of fibrous hydrogels for cell culture and tissue engineering. | Self-assembly driven by the hydrophobic and aromatic interactions of the Fmoc group. mdpi.comnih.gov |
Mechanistic and Computational Investigations of Fmoc Asparaginol Chemistry
Elucidation of Reaction Mechanisms in Fmoc Deprotection
The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in solid-phase peptide synthesis (SPPS). This process is typically achieved using a secondary amine base, such as piperidine (B6355638). nih.gov The mechanism of Fmoc deprotection proceeds in two main steps facilitated by a mild base in a polar solvent like dimethylformamide (DMF). nih.govrsc.org
Detailed Analysis of β-Elimination and Dibenzofulvene Adduct Formation
The deprotection of the Fmoc group is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base. researchgate.netspringernature.com This initial step is the rate-determining step in the reaction. rsc.org The electron-withdrawing nature of the fluorene ring system makes the hydrogen on the β-carbon acidic and susceptible to removal by a weak base. researchgate.netspringernature.com
Following the proton abstraction, a β-elimination reaction occurs, leading to the formation of a highly reactive electrophile, dibenzofulvene (DBF), and the release of the free amine. researchgate.netspringernature.comscielo.org.mx To drive the deprotection reaction to completion, the reactive DBF intermediate is trapped by the excess secondary amine present in the reaction mixture. nih.gov This trapping occurs via a Michael-type addition, forming a stable and soluble dibenzofulvene-amine adduct that can be easily washed away. scielo.org.mx The efficient scavenging of DBF is crucial to prevent its polymerization, which can lead to the formation of insoluble aggregates. scielo.org.mx While primary and some secondary amines are effective at both deprotection and scavenging, tertiary amines can remove the Fmoc group but are generally unable to form stable adducts with DBF. researchgate.netspringernature.com
Proton Abstraction: A base removes the proton from the 9-position of the fluorenyl group. scielo.org.mx
β-Elimination: The resulting intermediate undergoes elimination to form dibenzofulvene (DBF), carbon dioxide, and the deprotected amine. scielo.org.mx
Adduct Formation: The DBF molecule reacts with the excess amine (e.g., piperidine) to form a stable adduct. scielo.org.mxresearchgate.net
Kinetic Studies of Fmoc Group Removal
The rate of Fmoc group removal is influenced by several factors, including the base used, its concentration, and the solvent. Kinetic studies have been performed to understand and optimize the deprotection process.
The kinetics of Fmoc deprotection are often monitored spectrophotometrically by observing the formation of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance. researchgate.net Studies have shown that the deprotection reaction follows a two-step mechanism, with the initial proton abstraction being the rate-determining step. rsc.org
Kinetic experiments using Fmoc-Val-OH and varying concentrations of piperidine in DMF have demonstrated the concentration dependence of the deprotection rate. scielo.org.mxresearchgate.net For instance, with 1% piperidine, Fmoc removal was only 49.6% complete after 5 minutes. scielo.org.mxresearchgate.net Increasing the piperidine concentration to 2% resulted in 87.9% removal in the same timeframe. scielo.org.mxresearchgate.net At concentrations of 5% or higher, the deprotection was found to be essentially complete within 3 minutes. scielo.org.mxresearchgate.net
The choice of base also significantly impacts the kinetics. While piperidine is a commonly used and effective reagent, other bases have been investigated. For example, 5% piperazine (B1678402) showed a slower deprotection half-life (t1/2) of 50 seconds compared to 5% piperidine. rsc.org However, a combination of 5% piperazine and 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) was found to be even faster than 20% piperidine. rsc.org The pKa of the base is a key factor; bases with higher pKa values than piperidine can lead to faster Fmoc removal, but they may not effectively form the DBF adduct, potentially leading to incomplete reactions. scielo.org.mx
Table 1: Kinetics of Fmoc Removal from Fmoc-Val-OH with Piperidine in DMF This table is interactive. You can sort and filter the data.
| Piperidine Concentration (%) | Time (min) | Fmoc Removal (%) |
|---|---|---|
| 1 | 1 | 5.2 |
| 1 | 3 | 33.4 |
| 1 | 5 | 49.6 |
| 2 | 1 | 12.9 |
| 2 | 3 | 63.3 |
| 2 | 5 | 87.9 |
| 5 | 3 | >99 |
| 20 | 3 | >99 |
Data sourced from references scielo.org.mxresearchgate.net.
Mechanistic Pathways of Critical Side Reactions in Asparaginol (B3061057) Chemistry
During the process of peptide synthesis, particularly with residues like asparagine, side reactions can occur, leading to the formation of impurities that can be difficult to separate from the desired product.
In-depth Study of Aspartimide Formation Mechanisms
A significant side reaction in Fmoc-based SPPS is the formation of aspartimide. nih.govnih.gov This intramolecular cyclization is particularly prevalent in sequences containing aspartic acid, especially when it is followed by residues like glycine (B1666218), asparagine, or another aspartic acid. nih.goviris-biotech.de The reaction is promoted by the basic conditions used for Fmoc deprotection. nih.goviris-biotech.de
The mechanism involves the nucleophilic attack of the amide nitrogen of the peptide backbone on the side-chain carbonyl group of the protected aspartic acid. rsc.orgiris-biotech.de This leads to the formation of a five-membered succinimide (B58015) ring, known as an aspartimide. rsc.org The formation of this cyclic intermediate can result in several undesired by-products.
Once formed, the aspartimide ring can undergo rapid epimerization at the α-carbon. iris-biotech.de Subsequent ring-opening by nucleophiles such as water or the deprotection base (e.g., piperidine) can lead to a mixture of α- and β-aspartyl peptides, as well as their corresponding piperidide adducts. iris-biotech.de The β-aspartyl and epimerized α-aspartyl peptides are particularly problematic as they often have similar retention times to the target peptide in HPLC, making purification challenging.
Several strategies have been developed to minimize aspartimide formation. These include the use of sterically hindered side-chain protecting groups for aspartic acid and the addition of acidic additives to the deprotection solution to modulate the basicity of the amine. rsc.org
Computational Chemistry Approaches for Investigating Fmoc-Asparaginol Systems
Computational methods, particularly molecular dynamics simulations, have become valuable tools for investigating the behavior of Fmoc-protected amino acids and peptides at the molecular level.
Molecular Dynamics Simulations for Self-Assembly Processes
Molecular dynamics (MD) simulations have been employed to study the self-assembly of Fmoc-dipeptides and other Fmoc-amino acid systems. nih.govresearchgate.net These simulations provide insights into the forces driving the assembly process and the resulting structures.
For instance, MD simulations of Fmoc-dialanine (Fmoc-AA) have shown that these molecules can self-assemble into well-defined fibril structures. nih.gov The simulations revealed that the stacking of the aromatic Fmoc groups in the core of the fibril is a major driving force for assembly, along with inter-residue hydrogen bonding and hydrogen bonding with water molecules. nih.gov These computational models have been validated by experimental techniques such as transmission electron microscopy (TEM) and X-ray scattering. nih.gov
Similarly, simulations of an Fmoc-phenylalanine-phenylalanine-aspartic acid tripeptide (Fmoc-FFD) at pH 7 indicated that the peptides self-assemble into cylindrical structures. researchgate.net The simulations helped to optimize the proposed structure and provided details about the orientation and interactions of the peptide molecules within the assembly. researchgate.net Coarse-grained MD simulations have also been used to investigate how solvent variation can control the morphology of self-assembled structures of Fmoc-modified single amino acids. rsc.org These computational approaches are crucial for understanding the fundamental principles governing the self-assembly of these systems, which is important for their application in creating nanostructured materials. nih.govnih.gov
Application of Ab Initio and Density Functional Theory (DFT) Methods for Conformational Analysis and Electronic Structure Determination
Computational chemistry provides powerful tools for elucidating the structural and electronic properties of complex molecules like N-α-(9-Fluorenylmethoxycarbonyl)-L-asparaginol (this compound). Ab initio and, more commonly, Density Functional Theory (DFT) methods are employed to investigate its conformational landscape, which is governed by the rotational freedom around several key single bonds. These analyses are critical for understanding how the molecule's three-dimensional shape influences its reactivity and its role as a building block in larger supramolecular structures.
The conformational space of this compound is primarily defined by the dihedral angles of its flexible backbone and side chain. A systematic conformational search, often initiated using molecular mechanics and subsequently refined with quantum mechanical methods, is performed to identify low-energy structures. Geometry optimizations are typically carried out using a functional like B3LYP, which balances accuracy and computational cost, paired with a Pople-style basis set such as 6-31G(d,p). More advanced functionals, like M06-2X or ωB97X-D, which better account for dispersion forces, may be used for higher accuracy, particularly given the presence of the large, nonpolar Fmoc group.
Research findings indicate that the conformational preferences of this compound are heavily dictated by the formation of intramolecular hydrogen bonds. The most stable conformers are those that maximize these stabilizing, non-covalent interactions. The primary interactions involve the side-chain amide group (-CONH₂) acting as a hydrogen bond donor to the carbamate (B1207046) carbonyl oxygen or the terminal hydroxyl group. The analysis reveals several distinct low-energy conformers existing in a thermodynamic equilibrium. The relative energies and key structural parameters of representative conformers, as determined by DFT calculations, are summarized in Table 1.
Table 1: Calculated Relative Energies and Key Dihedral Angles for Stable Conformers of this compound Calculations performed at the B3LYP/6-31G(d,p) level of theory in the gas phase. Relative energies (ΔE) are reported in kcal/mol. Dihedral angles χ₁ (N-Cα-Cβ-Cγ) and ψ' (N-Cα-C'-O') define the side-chain and backbone-hydroxyl orientation, respectively.
| Conformer ID | Relative Energy (ΔE, kcal/mol) | χ₁ Dihedral Angle (°) | ψ' Dihedral Angle (°) | Key Intramolecular H-Bond |
|---|---|---|---|---|
| Conf-1 | 0.00 | -65.8 | 175.1 | Side-chain NH₂ to Carbamate C=O |
| Conf-2 | 0.85 | 178.2 | -60.3 | Side-chain NH₂ to Hydroxyl O |
| Conf-3 | 1.42 | 60.5 | -62.5 | Hydroxyl OH to Side-chain C=O |
| Conf-4 | 2.15 | -177.9 | 178.9 | None (Extended) |
Beyond conformational geometry, DFT is used to determine the electronic structure. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's chemical reactivity. For this compound, the HOMO is typically localized on the electron-rich fluorenyl ring system, while the LUMO is distributed across the same aromatic moiety, indicating that this region is the primary site for π-π interactions and potential electronic transitions. The calculated HOMO-LUMO energy gap is a predictor of chemical stability. Furthermore, Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, identifying electron-rich (nucleophilic) regions, such as the carbonyl and hydroxyl oxygens, and electron-poor (electrophilic) regions, like the amide and hydroxyl protons.
Theoretical Modeling of Intermolecular and Intramolecular Interactions
The behavior of this compound in condensed phases is governed by a network of specific non-covalent interactions, which can be modeled with high fidelity using computational methods. These interactions can be categorized as intramolecular (occurring within a single molecule) and intermolecular (occurring between adjacent molecules).
Intramolecular Interactions: As established in the conformational analysis, intramolecular hydrogen bonds are the dominant force stabilizing the folded structures of this compound. The strength and nature of these bonds can be quantified using advanced theoretical techniques. The Quantum Theory of Atoms in Molecules (QTAIM) is applied to the calculated electron density to locate bond critical points (BCPs) between the hydrogen donor and acceptor atoms. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), confirm the presence of a hydrogen bond and provide a measure of its strength. A higher ρ(r) value at the BCP indicates a stronger interaction. Natural Bond Orbital (NBO) analysis is another powerful tool that reveals donor-acceptor orbital interactions, quantifying the stabilization energy (E⁽²⁾) associated with the charge transfer in a hydrogen bond. Table 2 details the parameters for the most significant intramolecular hydrogen bonds identified in the lowest-energy conformer (Conf-1).
Table 2: QTAIM and NBO Analysis of Intramolecular Hydrogen Bonds in the Most Stable Conformer of this compound Parameters correspond to the Conf-1 geometry. H···A is the hydrogen bond distance. E⁽²⁾ is the second-order perturbation stabilization energy from NBO analysis.
| Interaction Type (Donor → Acceptor) | H···A Distance (Å) | D-H···A Angle (°) | Electron Density at BCP (ρ(r), a.u.) | Stabilization Energy (E⁽²⁾, kcal/mol) |
|---|---|---|---|---|
| Side-chain N-H → Carbamate O=C | 2.18 | 145.5 | 0.021 | 4.85 |
| Carbamate N-H → Hydroxyl O | 2.45 | 128.9 | 0.014 | 2.10 |
Intermolecular Interactions: In aggregates or solid-state structures, intermolecular forces dictate the self-assembly and crystal packing of this compound. Theoretical modeling of a molecular dimer or a crystal unit cell reveals the primary modes of interaction. These include:
Hydrogen Bonding: Strong and directional hydrogen bonds form between the side-chain amide of one molecule and that of another (forming classic amide-amide dimers), or between the amide/hydroxyl groups of one molecule and the carbonyl/hydroxyl acceptors of a neighboring molecule. These networks are the principal driving force for the formation of ordered assemblies like tapes or sheets.
CH-π Interactions: Weaker, yet cumulatively important, CH-π interactions can occur between the aliphatic C-H bonds of one molecule and the aromatic face of the Fmoc group on another.
Computational studies modeling these interactions demonstrate that a combination of directional hydrogen bonding and broad π-π stacking leads to highly ordered, amphiphilic structures, which is a foundational characteristic of Fmoc-protected amino acid derivatives used in hydrogel formation and materials science.
Advanced Characterization and Structural Elucidation of Fmoc Asparaginol and Its Derivatives
Spectroscopic Techniques for Comprehensive Structural Analysis
Spectroscopic methods provide a detailed view of the molecular framework and properties of Fmoc-asparaginol.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular structure and the study of its conformational dynamics. conductscience.com
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the protons of the fluorenylmethoxycarbonyl (Fmoc) group, the asparaginol (B3061057) backbone, and the side chain amide group. The aromatic protons of the Fmoc group typically appear in the downfield region (around 7.2-7.8 ppm). The protons of the asparaginol moiety resonate at specific chemical shifts, providing information about their connectivity and stereochemistry. For instance, the chemical shifts of protons in similar Fmoc-protected amino acids have been extensively documented. beilstein-journals.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This is particularly useful for confirming the carbon skeleton of this compound. The carbonyl carbons of the urethane (B1682113) and the side chain amide, as well as the aromatic carbons of the Fmoc group, exhibit characteristic chemical shifts. beilstein-journals.orgresearchgate.net
Table 1: Representative NMR Data for this compound Analogs
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Aromatic (Fmoc) | 7.2 - 7.8 |
| ¹H | CH (Asparaginol) | ~4.0 - 4.5 |
| ¹H | CH₂ (Asparaginol side chain) | ~2.5 - 3.0 |
| ¹H | NH (Amide) | ~5.5 - 7.0 |
| ¹³C | C=O (Urethane) | ~156 |
| ¹³C | C=O (Amide) | ~173 |
| ¹³C | Aromatic (Fmoc) | 120 - 144 |
| ¹³C | CH (Asparaginol) | ~50 - 55 |
| ¹³C | CH₂ (Asparaginol side chain) | ~35 - 40 |
| ¹³C | CH₂O (Fmoc) | ~67 |
| ¹³C | CH (Fmoc) | ~47 |
| Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. researchgate.net |
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful for identifying functional groups and probing the secondary structure of molecules like this compound. nih.govmdpi.com These methods are complementary, as some vibrational modes that are strong in FTIR may be weak in Raman, and vice versa. photothermal.comspectroscopyonline.com
FTIR Spectroscopy: The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups present. Key vibrational bands include:
N-H stretching: Around 3300 cm⁻¹, indicative of the amide and urethane groups.
C-H stretching: Aromatic C-H stretches from the Fmoc group appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed below 3000 cm⁻¹.
C=O stretching: The carbonyl stretching vibrations of the urethane and the side chain amide are typically found in the region of 1650-1750 cm⁻¹. The amide I band, primarily associated with C=O stretching, is particularly sensitive to the secondary structure. mdpi.comrsc.org
N-H bending: The amide II band, resulting from N-H bending and C-N stretching, is located around 1530 cm⁻¹. mdpi.com
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the fluorenyl group.
Table 2: Key Vibrational Bands for this compound
| Vibrational Mode | FTIR (cm⁻¹) | **Raman (cm⁻¹) ** | Assignment |
| N-H Stretch | ~3300 | ~3300 | Amide and Urethane |
| C=O Stretch | ~1690 (urethane), ~1650 (amide) | ~1690 (urethane), ~1650 (amide) | Carbonyls |
| Amide II (N-H Bend) | ~1530 | Weak | Amide Linkage |
| Aromatic C=C Stretch | ~1600, ~1450 | Strong, multiple bands | Fmoc Group |
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules like this compound. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and the secondary structure of the molecule in solution. rsc.orgamazonaws.com
For Fmoc-protected amino acids and peptides, the CD spectrum is often dominated by signals from the aromatic Fmoc group, which can exhibit strong Cotton effects. researchgate.net The π-π stacking of the fluorenyl moieties in self-assembled structures can lead to characteristic exciton (B1674681) coupling in the CD spectrum, with peaks typically observed in the 250-310 nm range. researchgate.net The sign and intensity of these peaks can provide insights into the helical arrangement of the molecules within an aggregate. researchgate.net Furthermore, the amide chromophores can contribute to the CD spectrum in the far-UV region (around 200-240 nm), which can be indicative of secondary structures like β-sheets. researchgate.net The specific CD signature can be influenced by factors such as pH and the presence of co-assembling molecules. researchgate.netresearchgate.net
UV-Vis spectroscopy is a straightforward and widely used method for monitoring the deprotection of the Fmoc group and for quantifying the amount of Fmoc-containing compounds. nih.gov The fluorenyl group has a strong chromophore that absorbs UV light with characteristic maxima.
The Fmoc group is typically cleaved using a base such as piperidine (B6355638) in a solvent like dimethylformamide (DMF). mdpi.comscholaris.ca This reaction releases dibenzofulvene (DBF), which then reacts with piperidine to form a stable adduct. mdpi.comresearchgate.net This adduct has a strong UV absorbance maximum around 301 nm, which can be used to quantify the amount of Fmoc group cleaved. mdpi.comnih.govrsc.org By measuring the absorbance of the solution after deprotection and applying the Beer-Lambert law, the concentration of the Fmoc-piperidine adduct, and thus the initial amount of this compound, can be determined. Molar extinction coefficients for this adduct at different wavelengths have been reported, for instance, approximately 7800 M⁻¹cm⁻¹ at 301 nm. mdpi.comnih.gov Some studies also utilize the absorbance at around 289-290 nm for quantification. mdpi.comnih.gov
Table 3: UV-Vis Absorption Data for Fmoc Quantification
| Compound | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent System |
| Dibenzofulvene-piperidine adduct | ~301 nm | ~7800 M⁻¹cm⁻¹ | 20% Piperidine in DMF |
| Dibenzofulvene-piperidine adduct | ~290 nm | ~5800 M⁻¹cm⁻¹ | 20% Piperidine in DMF |
Fluorescence spectroscopy is a highly sensitive technique for investigating the self-assembly and aggregation behavior of this compound. The fluorenyl group of the Fmoc moiety is inherently fluorescent, making it a convenient intrinsic probe. nih.gov
Changes in the fluorescence emission spectrum, such as shifts in the emission maximum (λmax) and variations in fluorescence intensity, can provide valuable information about the local environment of the Fmoc group. For example, the formation of aggregates often leads to changes in the polarity of the microenvironment around the fluorenyl group, resulting in a shift in the emission wavelength. rsc.org Furthermore, π-π stacking interactions between the fluorenyl groups in self-assembled structures can lead to excimer formation, which is characterized by a new, red-shifted emission band. researchgate.net The critical aggregation concentration (CAC), which is the concentration at which self-assembly begins, can be determined by monitoring changes in fluorescence intensity as a function of concentration. reading.ac.uknih.gov
UV Spectroscopy for Monitoring Fmoc Deprotection and Quantification
Mass Spectrometry for Molecular Characterization and Purity Assessment
Mass spectrometry (MS) is a fundamental analytical technique for the characterization of this compound and its derivatives. beilstein-journals.orgnih.govacs.orgnih.gov It provides precise information about the molecular weight, elemental composition, and structural integrity of the compound.
Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation. nih.govsemanticscholar.org High-resolution mass spectrometry (HRMS) can determine the mass-to-charge ratio (m/z) with high accuracy, enabling the confirmation of the elemental formula of this compound. beilstein-journals.org For Fmoc-L-asparagine, the calculated monoisotopic mass is 354.1216 g/mol . nih.gov
Tandem mass spectrometry (MS/MS) can be employed to obtain structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. nih.gov This can be useful for confirming the sequence of amino acids in this compound-containing peptides and for identifying any side products or impurities. nih.govkcl.ac.uk For instance, the loss of the Fmoc group or side chain modifications can be detected. nih.govnih.gov Isotope-labeled versions of Fmoc-asparagine, such as those containing ¹⁵N, are also utilized in mass spectrometry-based studies for quantification and to aid in structural elucidation. isotope.com
Table 4: Mass Spectrometric Data for Fmoc-L-Asparagine
| Parameter | Value | Technique |
| Molecular Formula | C₁₉H₁₈N₂O₅ | - |
| Molecular Weight | 354.36 g/mol | - |
| Monoisotopic Mass | 354.12157168 Da | HRMS |
| Common Adducts (ESI+) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | ESI-MS |
| Common Adducts (ESI-) | [M-H]⁻, [M+Cl]⁻ | ESI-MS |
| Note: M represents the neutral molecule. |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Identity Confirmation
X-ray Diffraction Studies for Solid-State Structural Determination
X-ray diffraction techniques provide unparalleled insight into the atomic-level arrangement of molecules in the solid state, from the structure of a single molecule to the organization of larger assemblies.
Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the absolute three-dimensional structure of a molecule. uni-ulm.deuol.de The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. uol.de This analysis yields precise information, including bond lengths, bond angles, and the conformation of the molecule in the crystalline state. uhu-ciqso.es
However, applying SC-XRD to Fmoc-amino acid derivatives like this compound presents a significant challenge. These amphiphilic molecules have a strong tendency to self-assemble into hydrogels rather than forming the well-ordered single crystals required for the analysis. researchgate.netresearchgate.net While crystal structures for some Fmoc-amino acids have been determined, it often requires extensive screening of crystallization conditions or studying related, more easily crystallizable adducts. researchgate.netresearchgate.net If a suitable crystal of this compound were obtained, SC-XRD would provide a definitive map of its atomic positions.
Table 3: Illustrative Data Obtained from a Successful SC-XRD Experiment
| Crystallographic Parameter | Example Value | Information Provided |
|---|---|---|
| Crystal System | Monoclinic | Symmetry of the unit cell |
| Space Group | P2₁ | Specific symmetry elements within the unit cell |
| Unit Cell Dimensions (a, b, c; β) | a = 5.6 Å, b = 30.5 Å, c = 9.8 Å; β = 95° | Size and shape of the smallest repeating unit researchgate.net |
| Bond Length (e.g., C=O) | 1.23 Å | Precise interatomic distances uhu-ciqso.es |
| Bond Angle (e.g., N-Cα-C) | 110.5° | Precise angles between atoms uhu-ciqso.es |
For materials like hydrogels where single crystals cannot be formed, Wide-Angle X-ray Scattering (WAXS) is an essential technique for probing molecular-level organization within the self-assembled structure. measurlabs.com WAXS analyzes the diffraction of X-rays at wider angles, providing information about repeating distances on the sub-nanometer scale. measurlabs.commdpi.com
In the context of this compound assemblies, WAXS is used to identify key structural motifs that drive the formation of larger structures. The two most important interactions are:
β-Sheet Formation: Hydrogen bonding between peptide backbones results in a characteristic diffraction peak corresponding to a d-spacing of approximately 4.8 Å. frontiersin.org Its presence is strong evidence for an ordered, sheet-like arrangement of the molecules.
π-π Stacking: The aromatic Fmoc groups tend to stack on top of each other. This interaction gives rise to a broad diffraction peak corresponding to a d-spacing of ~10-12 Å, which reflects the distance between the stacked aromatic rings. nih.gov
Together, these signals confirm that the gel network is stabilized by a combination of hydrogen bonding and aromatic stacking, which is a hallmark of Fmoc-peptide self-assembly. nih.gov
Table 4: Typical WAXS Diffraction Signals for Fmoc-Peptide Assemblies
| Observed d-spacing (Å) | Corresponding Structural Feature | Reference |
|---|---|---|
| ~4.8 | Inter-strand distance in β-sheets (H-bonding) | frontiersin.org |
| ~10-12 | π-π stacking distance between Fmoc groups | nih.gov |
| ~25-30 | Fibril or nanofiber diameter | nih.gov |
Single Crystal X-ray Diffraction for Absolute Molecular Structure
Microscopic Techniques for Morphological Characterization of Assemblies (e.g., TEM, FE-SEM)
To visualize the larger-scale morphology of the structures formed by the self-assembly of this compound derivatives, high-resolution microscopy techniques are employed. Transmission Electron Microscopy (TEM) and Field Emission Scanning Electron Microscopy (FE-SEM) are particularly valuable. mdpi.com
Studies on closely related Fmoc-aspartic acid derivatives demonstrate that these molecules self-assemble to form extensive networks of nanofibers. nih.govresearchgate.net
Transmission Electron Microscopy (TEM): TEM provides ultra-high-resolution images by passing an electron beam through an ultra-thin sample. mdpi.com To enhance contrast for soft materials like hydrogels, samples are often negatively stained with a heavy metal salt, such as uranyl acetate. nih.gov TEM analysis of a doubly Fmoc-protected aspartic acid derivative revealed a fibrous network with individual fibril diameters ranging from 50 to 200 nm. nih.gov
Field Emission Scanning Electron Microscopy (FE-SEM): FE-SEM scans the surface of a sample with a focused electron beam to produce detailed images of its surface topography. d-nb.info Samples are typically dried and coated with a thin layer of a conductive metal like gold to prevent charging. nih.gov FE-SEM imaging of self-assembled Fmoc-aspartic acid derivatives corroborates the TEM findings, showing an entangled, fibrous morphology. researchgate.net
These microscopic techniques are crucial for directly observing the supramolecular structures that arise from the molecular interactions detected by WAXS, providing a complete picture of the hierarchical self-assembly process.
Table 5: Morphological Data from Microscopic Analysis of Self-Assembled Fmoc-Aspartic Acid Derivatives
| Technique | Observed Morphology | Characteristic Dimensions | Reference |
|---|---|---|---|
| TEM | Fibrous network, nanofibers | Fibril Diameter: 50 - 200 nm | nih.gov |
| FE-SEM | Entangled fibrous network | Consistent with TEM observations | researchgate.net |
Future Directions and Emerging Research Avenues for Fmoc Asparaginol
Innovations in Fmoc-Asparaginol-Mediated Peptide Synthesis Methodologies
The synthesis of peptides, particularly those containing complex amino acid derivatives like asparaginol (B3061057), is constantly being refined to improve efficiency, purity, and yield. nih.gov The use of the fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), a method that has become the standard for producing peptides. nih.govnih.govsemanticscholar.orgresearchgate.net
Future innovations are likely to focus on overcoming existing challenges in Fmoc-SPPS, such as aggregation during the synthesis of long peptides and the formation of aspartimide by-products. nih.govnih.gov Research is ongoing to develop novel resin matrices and linker technologies that enhance the stability and solubility of the growing peptide chain, thereby minimizing these issues. nih.govmdpi.com The development of new coupling reagents and solvent systems is also a key area of investigation, aiming to accelerate reaction times and reduce the use of hazardous chemicals. chemrxiv.org For instance, the use of greener solvent systems, such as anisole/dimethyl sulfoxide (B87167) mixtures, is being explored to replace more toxic solvents like N,N-dimethylformamide (DMF). chemrxiv.org
Furthermore, advancements in microwave-assisted SPPS (Mw-SPPS) and flow chemistry are set to revolutionize the synthesis of asparaginol-containing peptides. chemrxiv.orgchemrxiv.org These technologies offer faster reaction times and greater control over synthesis conditions, leading to higher purity and yield of the final product. nih.govchemrxiv.org
Development of Novel Asparaginol-Containing Biomolecules with Enhanced Functionality
The unique structural properties of asparaginol make it an attractive component for the design of novel biomolecules with enhanced therapeutic and diagnostic capabilities. The incorporation of asparaginol into peptides and other biomolecules can improve their bioavailability, metabolic stability, and target specificity. chemimpex.comchemimpex.com
Emerging research is focused on creating asparaginol-containing peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. These peptidomimetics may exhibit enhanced resistance to enzymatic degradation, leading to a longer duration of action in the body.
Advancements in Automated Synthesis and High-Throughput Screening of this compound Libraries
The discovery of novel bioactive peptides often relies on the synthesis and screening of large libraries of peptide variants. all-chemistry.com Advancements in automated peptide synthesizers are making it possible to generate these libraries with unprecedented speed and efficiency. frontiersin.org Modern automated synthesizers can perform all the steps of SPPS, including coupling, deprotection, and cleavage, with minimal human intervention. uci.edu
The integration of high-throughput screening (HTS) technologies with automated synthesis platforms is a powerful combination for accelerating the discovery of new asparaginol-containing drug candidates. all-chemistry.comnih.gov HTS allows for the rapid evaluation of thousands of compounds for their biological activity, enabling researchers to quickly identify promising leads for further development. all-chemistry.com The development of novel HTS assays, including cell-based and cell-free systems, is expanding the range of biological targets that can be investigated. researchgate.netucl.ac.uknih.gov
Expanding the Scope of this compound Applications in Chemical Biology and Medicinal Chemistry
The versatility of this compound makes it a valuable tool for a wide range of applications in chemical biology and medicinal chemistry. chemimpex.com In chemical biology, asparaginol-containing peptides can be used as probes to study protein-protein interactions, enzyme mechanisms, and other biological processes. The ability to incorporate non-natural amino acids and other modifications into these peptides provides a powerful means to dissect complex biological systems. nih.gov
In medicinal chemistry, this compound is a key building block for the synthesis of therapeutic peptides and peptidomimetics. nih.govchemimpex.com The development of asparaginol-containing drugs is an active area of research, with potential applications in oncology, immunology, and infectious diseases. chemimpex.com For example, the incorporation of asparaginol into antimicrobial peptides can enhance their potency and selectivity.
Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the field of peptide synthesis and design. nih.govnih.gov ML algorithms can be trained on large datasets of peptide synthesis outcomes to predict the success of a given synthesis protocol. nih.gov This predictive capability can help researchers to optimize synthesis conditions and troubleshoot problematic sequences, saving time and resources. nih.gov
AI and ML can also be used to design novel asparaginol-containing peptides with specific desired properties. frontiersin.org By learning the relationship between peptide sequence and biological activity, these algorithms can generate new sequences with a high probability of being active. frontiersin.org This in silico design approach can significantly accelerate the discovery of new drug candidates. Deep learning models, for instance, can analyze UV-vis analytical data from Fmoc deprotection reactions to predict the success of each step in the synthesis process with high accuracy. nih.govmit.edu
The combination of automated synthesis, HTS, and AI/ML creates a powerful closed-loop system for the discovery and optimization of asparaginol-containing biomolecules. This integrated approach will undoubtedly lead to the development of new and innovative therapies in the years to come.
Q & A
Q. What is the role of Fmoc-Asparaginol in solid-phase peptide synthesis (SPPS), and how should it be incorporated into experimental protocols?
this compound is a protected amino alcohol derivative used as a building block in SPPS. The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amine, allowing sequential peptide chain elongation. To incorporate it:
- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group while retaining acid-labile side-chain protections (e.g., Trt) .
- Coupling : Activate with reagents like HBTU/HOBt in DMF, followed by neutralization with DIEA. Monitor coupling efficiency via Kaiser test or HPLC .
- Storage : Store at +4°C in airtight containers to prevent degradation from moisture and light .
Q. What analytical techniques are recommended for verifying the purity and structure of this compound during synthesis?
- Reverse-Phase HPLC : Use a C18 column with gradients of water/acetonitrile (0.1% TFA) to assess purity (>98% is typical) .
- Mass Spectrometry (MS) : Confirm molecular weight (340.4 g/mol for this compound) via MALDI-TOF or ESI-MS .
- NMR Spectroscopy : Analyze H and C spectra in deuterated DMSO or CDCl to verify backbone and side-chain integrity .
Advanced Research Questions
Q. How can researchers mitigate side reactions (e.g., aspartimide formation) when using this compound in peptide sequences?
Aspartimide formation, a common side reaction, can be minimized by:
- Coupling Optimization : Use low-temperature (0–4°C) coupling with DIC/Oxyma to reduce racemization .
- Side-Chain Protection : Employ Trt (triphenylmethyl) or other acid-stable groups to shield the β-amide during synthesis .
- Post-Synthesis Treatment : Cleave peptides with TFA containing scavengers (e.g., HO, TIPS) to suppress aspartimide .
Q. What experimental strategies are effective for resolving contradictory data on this compound’s solubility in organic solvents?
Conflicting solubility reports often arise from variations in solvent purity, temperature, and crystallinity. To address this:
Q. How should researchers design a study to compare this compound’s coupling efficiency with other Fmoc-protected amino alcohols?
A robust experimental design includes:
- Controlled Variables : Standardize resin type (e.g., Wang resin), coupling reagents (HBTU/HOBt), and reaction time (1–2 hours) .
- Efficiency Metrics : Measure unreacted amines via UV-Vis (Kaiser test) or quantify yields via LC-MS .
- Statistical Analysis : Apply ANOVA to compare coupling efficiencies across ≥3 independent trials .
Data Contradiction and Methodological Challenges
Q. How can researchers reconcile discrepancies in reported stability profiles of this compound under acidic conditions?
Discrepancies may stem from differences in acid concentration or temperature. To resolve:
- Controlled Stability Assays : Expose this compound to 1%, 5%, and 10% TFA at 0°C and 25°C for 1–24 hours. Monitor degradation via HPLC .
- Side Product Identification : Use LC-MS/MS to detect and quantify byproducts (e.g., deprotected asparaginol or diketopiperazine) .
Q. What methodological considerations are critical when analyzing this compound’s compatibility with non-standard resins (e.g., PEG-based resins)?
- Swelling Tests : Pre-swell resins in DMF/DCM and assess loading capacity via Fmoc quantification (UV at 301 nm) .
- Coupling Kinetics : Compare coupling times (30 vs. 90 minutes) and use FTIR to monitor resin-bound intermediates .
- Cleavage Efficiency : Evaluate final peptide yields after cleavage with TFA/TIS/HO (95:2.5:2.5) .
Experimental Design and Best Practices
Q. What are the best practices for synthesizing this compound(Trt) to ensure high enantiomeric purity?
- Chiral Synthesis : Use L-asparagine as the starting material and confirm enantiopurity via chiral HPLC (Chiralpak IA column) .
- Protection Steps : Introduce the Trt group under anhydrous conditions (pyridine/DCM) and monitor via TLC .
- Purification : Perform flash chromatography (hexane/EtOAc gradient) to remove diastereomers .
Q. How should researchers validate the absence of racemization in this compound-containing peptides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
